molecular formula C2H3N3 B570175 1H-1,2,4-Triazole-3,5-13C2 CAS No. 1773496-71-1

1H-1,2,4-Triazole-3,5-13C2

Cat. No.: B570175
CAS No.: 1773496-71-1
M. Wt: 71.052
InChI Key: NSPMIYGKQJPBQR-ZDOIIHCHSA-N
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Description

1H-1,2,4-Triazole-3,5-13C2 is a labeled compound of the 1,2,4-triazole family, where the carbon atoms at positions 3 and 5 are isotopically labeled with carbon-13. This compound is a heterocyclic organic molecule containing a five-membered ring with three nitrogen atoms and two carbon atoms. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-3,5-13C2 can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. For instance, the reaction of hydrazine with formamide or its derivatives under acidic or basic conditions can yield 1,2,4-triazoles . Another method involves the use of microwave irradiation to facilitate the cycloaddition reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale cyclization reactions using hydrazine and formamide derivatives. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3,5-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can introduce various functional groups, leading to a wide range of triazole derivatives .

Properties

IUPAC Name

(3,5-13C2)1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPMIYGKQJPBQR-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=N[13CH]=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.051 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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